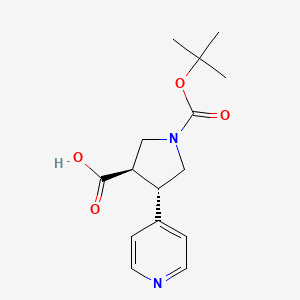
4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Modification and Application Potential of Biopolymers
A study by Petzold-Welcke et al. (2014) on the chemical modification of xylan, a biopolymer, explores the development of new biopolymer ethers and esters with specific properties. This research highlights the potential of chemically modified natural polymers for various applications, including drug delivery and antimicrobial agents. The methodology and analytical techniques described could be relevant for the study and application of a wide range of chemical compounds, including 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride, in creating materials with tailored properties for specific uses (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Environmental Impact and Degradation of Chemical Compounds
The environmental occurrence, toxicity, and degradation pathways of triclosan, an antimicrobial agent found in many consumer products, have been extensively reviewed. Such studies shed light on the environmental behavior of synthetic compounds, including their persistence, bioaccumulation potential, and impacts on human health and ecosystems. This information is crucial for assessing the environmental and health implications of various chemicals, potentially including 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride, and underscores the importance of designing compounds with reduced environmental footprints (Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B., 2012).
Advanced Chemical Synthesis Techniques
Research on advanced chemical synthesis techniques, such as the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, exemplifies the innovative approaches being explored for the degradation or modification of chemical compounds. This study provides insights into the potential for novel chemical reactions and processes that could be applied to a wide range of substances for environmental remediation or the synthesis of new materials (Hsieh, L., Tsai, C.-H., Chang, J.-E., & Tsao, M., 2011).
Propiedades
IUPAC Name |
4-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMWQUZSOVGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)




![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/structure/B1456073.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)
![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)
![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)
